Pharmacophore properties of 6-chlorobenzo[d]isothiazole scaffold
Pharmacophore properties of 6-chlorobenzo[d]isothiazole scaffold
The Chlorinated Key: Pharmacophore Properties & Medicinal Chemistry of the 6-Chlorobenzo[d]isothiazole Scaffold[1]
Executive Summary
The 6-chlorobenzo[d]isothiazole scaffold (also designated as 6-chloro-1,2-benzisothiazole) represents a privileged substructure in medicinal chemistry, distinct from its isomer 6-chlorobenzothiazole.[1] While the unsubstituted benzo[d]isothiazole is the pharmacophoric core of blockbuster atypical antipsychotics like ziprasidone and lurasidone , the 6-chloro substitution introduces critical physicochemical modulations—specifically metabolic blocking and lipophilic optimization—that are exploited in antifungal agents (e.g., Ticlatone ) and next-generation CNS ligands.
This guide dissects the structural, electronic, and synthetic characteristics of this scaffold, providing a roadmap for its utilization in drug discovery.
Structural & Physicochemical Analysis[1][2][3]
The 6-chlorobenzo[d]isothiazole moiety is a bicyclic heteroaromatic system where a benzene ring is fused to an isothiazole ring across the [d] face (positions 3 and 4 of the isothiazole).
Electronic Distribution & Aromaticity
The isothiazole ring is π-excessive, but the fusion with the benzene ring creates a system where the electron density is delocalized.[1]
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The 6-Chloro Effect: The chlorine atom at position 6 exerts a strong inductive electron-withdrawing effect (-I).[1] This deactivates the benzene ring towards electrophilic attack, but more importantly, it modulates the pKa of substituents at the 3-position (e.g., increasing the acidity of a 3-OH/3-oxo tautomer).[1]
-
Vector Analysis: The C-Cl bond creates a distinct dipole vector roughly parallel to the N-S bond axis, often utilized to lock binding conformations in hydrophobic pockets.[1]
Physicochemical Properties (Table 1)[2]
| Property | Value / Effect | Relevance to Drug Design |
| LogP (Lipophilicity) | +0.71 (approx.[1] π-value for Cl) | Increases membrane permeability and BBB penetration (critical for CNS targets).[1] |
| Metabolic Stability | High | The C6 position is a common site for cytochrome P450 oxidation (hydroxylation) in the unsubstituted scaffold. Chlorination blocks this "soft spot," extending half-life ( |
| H-Bond Potential | Acceptor (N2) | The nitrogen at position 2 is a weak H-bond acceptor.[1] In the 3-oxo form (Ticlatone), the amide/lactam functionality dominates. |
| Steric Bulk | Moderate | The Cl atom (Van der Waals radius ~1.75 Å) fills hydrophobic pockets (e.g., in D2 receptors) that smaller H-atoms cannot, improving selectivity. |
Pharmacophore Mapping[1][4]
The pharmacological utility of the scaffold relies on three primary interaction zones.
The Interaction Triad
-
The Pi-Stacking Core: The planar aromatic system engages in
stacking (T-shaped or parallel) with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding sites.[1] -
The Nitrogen Anchor (N2): Serves as a hydrogen bond acceptor. In antipsychotic ligands, this nitrogen often remains un-substituted or part of a pseudo-ring system interacting with Serine or Threonine residues.
-
The Hydrophobic/Halogen Pocket (C6-Cl): The chlorine atom engages in hydrophobic contacts and potential "halogen bonding" (where the
-hole of the Cl interacts with a backbone carbonyl oxygen).
Visualization: Pharmacophore Map
Figure 1: Pharmacophore map highlighting the functional zones of the 6-chlorobenzo[d]isothiazole scaffold.[1]
Medicinal Chemistry Applications
Case Study: Ticlatone (Antifungal)
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Molecule: 6-chloro-1,2-benzisothiazol-3(2H)-one.[1]
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Mechanism: Acts as a broad-spectrum fungicide and preservative.[1] The 3-oxo tautomer is essential for reactivity with nucleophilic cysteine residues in fungal enzymes.[1]
-
Role of 6-Cl: Enhances lipophilicity for cell wall penetration and prevents oxidative degradation of the benzene ring by fungal oxidases.[1]
Case Study: CNS Ligands (Antipsychotic Analogs)
While Ziprasidone utilizes the unsubstituted benzisothiazole, SAR studies have demonstrated that the 6-chloro analog (often synthesized via the 3-piperazinyl intermediate) exhibits altered affinity profiles for Dopamine D2 and Serotonin 5-HT2A receptors.[1]
-
Strategy: Replacing the H at C6 with Cl is a standard medicinal chemistry tactic to improve metabolic stability without disrupting the binding mode significantly, as the C6 position often faces a solvent-accessible or hydrophobic channel in GPCRs.[1]
Synthetic Accessibility & Protocols
The synthesis of 6-chlorobenzo[d]isothiazole derivatives typically proceeds via two main routes: the Dithiosalicylic Acid Route (for 3-ones) or the Nucleophilic Displacement Route (for 3-amino/piperazinyl derivatives).[1]
Synthesis Workflow
Figure 2: Synthetic pathway from precursors to the bioactive piperazinyl pharmacophore.
Experimental Protocol: Synthesis of 6-Chloro-3-(1-piperazinyl)-1,2-benzisothiazole[1]
Objective: To synthesize the key intermediate for CNS-active ligands.
Reagents:
-
3,6-Dichloro-1,2-benzisothiazole (1.0 eq)[1]
-
Piperazine (anhydrous, 3.0 eq)
-
Diglyme or Acetonitrile (Solvent)
-
Potassium Carbonate (
)
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,6-dichloro-1,2-benzisothiazole (10 mmol) in 20 mL of Diglyme.
-
Addition: Add piperazine (30 mmol) and
(15 mmol) to the solution. The excess piperazine acts as both reactant and acid scavenger, preventing bis-alkylation.[1] -
Reflux: Heat the reaction mixture to 120°C for 4–6 hours. Monitor progress via TLC (System: EtOAc/Hexane 1:1). The starting material spot (
) should disappear, replaced by a lower amine spot. -
Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL). The product may precipitate as a solid.
-
If Solid: Filter, wash with water, and dry under vacuum.[1]
-
If Oil: Extract with Dichloromethane (
mL), dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5) to yield the title compound.
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the C3-Cl signal and appearance of piperazine multiplet protons at
2.8–3.5 ppm.[1] The aromatic region will show the specific splitting pattern of the 6-chloro substituted benzene ring (d, d, s).
References
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Ticlatone Identity & Properties: National Center for Biotechnology Information.[1] (2025).[2][3] PubChem Compound Summary for CID 7226, 6-Chloro-1,2-benzisothiazol-3(2H)-one. Retrieved from [Link]
-
Benzisothiazole Scaffold in CNS Drugs: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Benzisothiazoles: Vicini, P., et al. (2002). Biological studies on 1,2-benzisothiazole derivatives. Il Farmaco. [Link]
-
Pharmacophore Mapping: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.[1] (Contextual reference for bioisosteric replacement of H with Cl).
